molecular formula C7H4ClFO3 B1603609 5-Chloro-4-fluoro-2-hydroxybenzoic acid CAS No. 189283-52-1

5-Chloro-4-fluoro-2-hydroxybenzoic acid

Cat. No.: B1603609
CAS No.: 189283-52-1
M. Wt: 190.55 g/mol
InChI Key: DDRJDFULMKUQRV-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C₇H₄ClFO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 5-chloro-4-fluoro-2-hydroxybenzoic acid can begin with the halogenation of salicylic acid

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent is used under controlled conditions.

    Industrial Production Methods: Industrial production often involves multi-step synthesis, starting from readily available precursors.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-4-fluoro-2-hydroxybenzoic acid can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Esterification: The hydroxyl group allows for esterification reactions, forming esters with various alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are typically employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Esterification Products: Esters of this compound with different alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of 5-chloro-4-fluoro-2-hydroxybenzoic acid involves its interaction with various molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.

    4-Chloro-2-fluoro-5-hydroxybenzoic acid: Differently substituted but shares the core benzoic acid structure.

Uniqueness:

Properties

IUPAC Name

5-chloro-4-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJDFULMKUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622558
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189283-52-1
Record name 5-Chloro-4-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.93 g (0.01 mole) of 5-chloro-2,4-difluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1-methyl-2-pyrrolidone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. After the completion of the reaction, part of 1-methyl-2-pyrrolidone was recovered. The resulting reaction mixture was diluted with 500 ml of water and then subjected to precipitation with a 10% aqueous hydrochloric acid solution. The resulting crystals were collected by filtration, washed with water, and dried to obtain 1.76 g of 5-chloro-4-fluorosalicylic acid. The isolated yield was 92.1% relative to the 5-chloro-2,4-difluorobenzoic acid used.
Quantity
1.93 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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